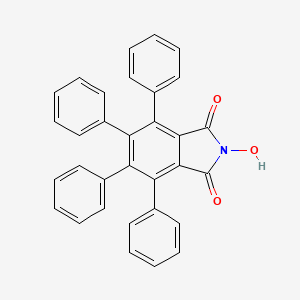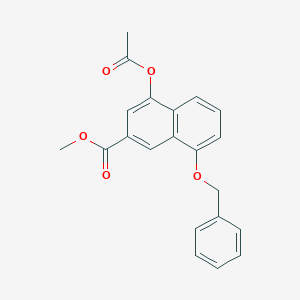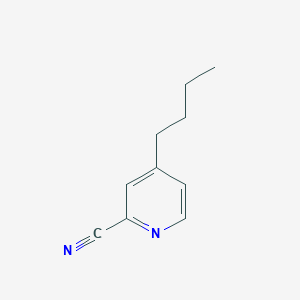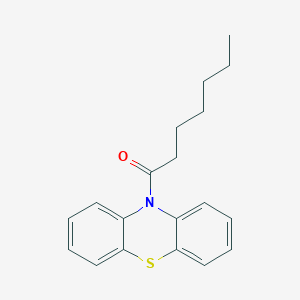
1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- is a complex organic compound that belongs to the class of isoindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the isoindole core.
Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through selective hydroxylation reactions.
Phenylation: The addition of phenyl groups at the 4, 5, 6, and 7 positions can be carried out using various phenylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the isoindole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroisoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Isoindole-1,3(2H)-dione: A simpler derivative without the hydroxyl and phenyl groups.
2-Hydroxy-1H-isoindole-1,3(2H)-dione: A hydroxylated derivative without the phenyl groups.
Tetraphenyl-1H-isoindole-1,3(2H)-dione: A phenylated derivative without the hydroxyl group.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- is unique due to the presence of both hydroxyl and multiple phenyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
664972-27-4 |
|---|---|
Molekularformel |
C32H21NO3 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
2-hydroxy-4,5,6,7-tetraphenylisoindole-1,3-dione |
InChI |
InChI=1S/C32H21NO3/c34-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)30(29)32(35)33(31)36/h1-20,36H |
InChI-Schlüssel |
CNRMRKSNOUGQLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)N(C3=O)O)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)


![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)


![Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid](/img/structure/B12543899.png)
![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)


![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)
![2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide](/img/structure/B12543926.png)
